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molecular formula C5H2BrCl2N B1280864 5-Bromo-2,4-dichloropyridine CAS No. 849937-96-8

5-Bromo-2,4-dichloropyridine

Cat. No. B1280864
M. Wt: 226.88 g/mol
InChI Key: SGCSNJNPPSSPKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09409866B2

Procedure details

To a solution of 5-bromo-2,4-dichloropyridine (CAN 849937-96-8, 15 g, 66.1 mmol) in dry THF (300 ml) cooled down to −15° C. under an argon atmosphere was added isopropyl magnesium chloride, lithium chloride complex (53.4 ml, 69.4 mmol) and the mixture was stirred at −15° C. for 1 hour. Then oxetan-3-one (5.24 g, 72.7 mmol) was added neat to the reaction mixture cooled at −15° C., reaction mixture was stirred and let to warm up to room temperature overnight. Reaction was quenched by addition of water and stirred for 5 minutes. Reaction was diluted with ethyl acetate and was transferred into a separatory funnel. The organic phase was extracted with a saturated aqueous solution of ammonium chloride and the organic phase was collected. The aqueous phase was back-extracted with ethyl acetate. The combined organic phases were dried over sodium sulfate and evaporated down to dryness. The crude material was purified by flash chromatography on silica eluting with a heptane/ethyl acetate gradient to yield the title compound (10.5 mg, 72%). MS (ESI, m/z): 220.4 (M+H+)
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.24 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
72%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([Cl:9])=[CH:4][C:5]([Cl:8])=[N:6][CH:7]=1.C([Mg]Cl)(C)C.[O:15]1[CH2:18][C:17](=[O:19])[CH2:16]1>C1COCC1.C(OCC)(=O)C>[Cl:9][C:3]1[CH:4]=[C:5]([Cl:8])[N:6]=[CH:7][C:2]=1[C:17]1([OH:19])[CH2:18][O:15][CH2:16]1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
BrC=1C(=CC(=NC1)Cl)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Step Three
Name
Quantity
5.24 g
Type
reactant
Smiles
O1CC(C1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at −15° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled at −15° C.
CUSTOM
Type
CUSTOM
Details
reaction mixture
STIRRING
Type
STIRRING
Details
was stirred
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
was quenched by addition of water
STIRRING
Type
STIRRING
Details
stirred for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
was transferred into a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
The organic phase was extracted with a saturated aqueous solution of ammonium chloride
CUSTOM
Type
CUSTOM
Details
the organic phase was collected
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was back-extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated down to dryness
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography on silica eluting with a heptane/ethyl acetate gradient

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C=NC(=C1)Cl)C1(COC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 mg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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